Ap44mSe
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Overview
Description
N,N-dimethyl-N’-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid is a complex organic compound with a unique structure that includes a pyridine ring, a carbamimidoselenoic acid group, and dimethylamino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound’s purity for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield selenoxide derivatives, while reduction can produce selenoamines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
N,N-dimethyl-N’-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylformamide dimethyl acetal: Used as an intermediate in the formation of pyridine derivatives.
N,N-dimethylenamino ketones: Utilized as building blocks for various heterocycles.
Uniqueness
N,N-dimethyl-N’-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid is unique due to its selenocarbamimidoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
960403-72-9 |
---|---|
Molecular Formula |
C10H14N4Se |
Molecular Weight |
269.22 g/mol |
InChI |
InChI=1S/C10H13N4Se/c1-8(9-6-4-5-7-11-9)12-13-10(15)14(2)3/h4-7H,1-3H3/b12-8+,13-10- |
InChI Key |
XFYODGQDFXNBMQ-XYOKQWHBSA-N |
Isomeric SMILES |
C/C(=N\N=C(\N(C)C)/[SeH])/C1=CC=CC=N1 |
SMILES |
CC(=NN=C(N(C)C)[Se])C1=CC=CC=N1 |
Canonical SMILES |
CC(=NN=C(N(C)C)[SeH])C1=CC=CC=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ap44mSe |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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